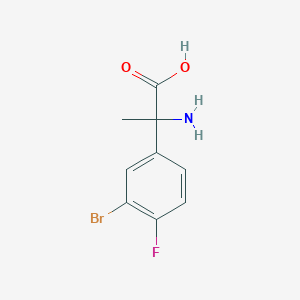
2-Amino-2-(3-bromo-4-fluorophenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(3-bromo-4-fluorophenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a bromine atom, and a fluorine atom attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3-bromo-4-fluorophenyl)propanoic acid typically involves the bromination and fluorination of a phenylalanine derivative. One common method is the bromination of 4-fluorophenylalanine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(3-bromo-4-fluorophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of 2-Amino-2-(4-fluorophenyl)propanoic acid.
Substitution: Formation of 2-Amino-2-(3-hydroxy-4-fluorophenyl)propanoic acid or other substituted derivatives.
Scientific Research Applications
2-Amino-2-(3-bromo-4-fluorophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-2-(3-bromo-4-fluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(4-fluorophenyl)propanoic acid: Lacks the bromine atom, which may result in different chemical reactivity and biological activity.
3-Amino-2-(4-fluorophenyl)propanoic acid: Similar structure but with the amino group in a different position, leading to variations in its properties.
Uniqueness
2-Amino-2-(3-bromo-4-fluorophenyl)propanoic acid is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its potential as a versatile compound in various applications.
Properties
Molecular Formula |
C9H9BrFNO2 |
|---|---|
Molecular Weight |
262.08 g/mol |
IUPAC Name |
2-amino-2-(3-bromo-4-fluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H9BrFNO2/c1-9(12,8(13)14)5-2-3-7(11)6(10)4-5/h2-4H,12H2,1H3,(H,13,14) |
InChI Key |
KKJGDWYKYBXKCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)Br)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


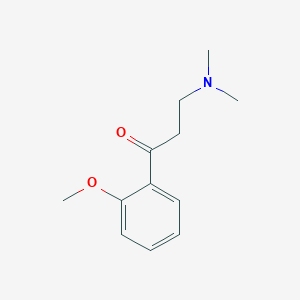
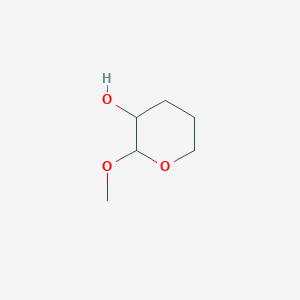
![[1-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]amine](/img/structure/B12115834.png)
![4-(2,4-dichlorophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide](/img/structure/B12115840.png)
![Benzoic acid, 4-[[2-(dimethylamino)ethyl]amino]-](/img/structure/B12115860.png)
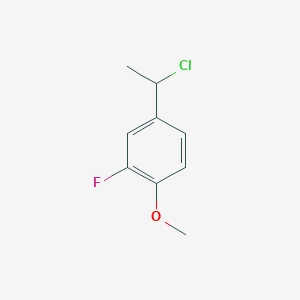


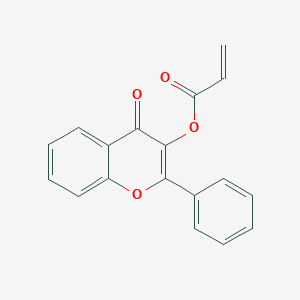
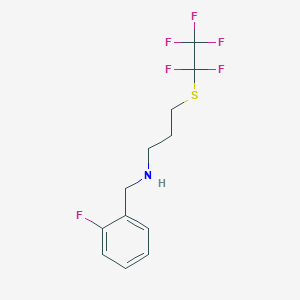

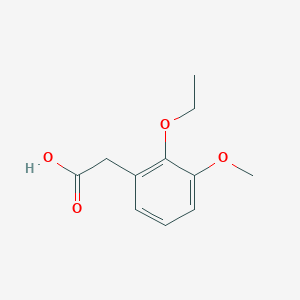
![3-Methyl-3-[(phenylsulfonyl)amino]thiolane-1,1-dione](/img/structure/B12115909.png)

